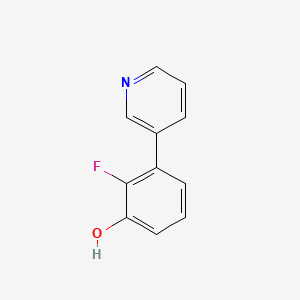

2-Fluoro-3-(pyridin-3-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-pyridin-3-ylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO/c12-11-9(4-1-5-10(11)14)8-3-2-6-13-7-8/h1-7,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFSMMYPQXNKRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)F)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214372-15-2 | |

| Record name | 2-fluoro-3-(pyridin-3-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluoro 3 Pyridin 3 Yl Phenol and Its Structural Analogues

Established Synthetic Routes to the 2-Fluoro-3-(pyridin-3-yl)phenol Scaffold

Traditional methods for forging the crucial aryl-heteroaryl bond in molecules like this compound have relied on several robust and well-documented chemical transformations.

Condensation Reactions in the Formation of Pyridine-Phenol Conjugates

While not a direct route to the target compound's C-C linkage, condensation reactions are fundamental in creating related structures where pyridine (B92270) and phenol (B47542) units are joined by a linker, such as an oxadiazole ring. For instance, the intermediate 5-nitro-2-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)phenol is synthesized by reacting 3-pyridinecarbohydrazide with 2-hydroxy-4-nitrobenzoic acid in polyphosphoric acid at elevated temperatures. nih.gov This demonstrates a classical approach to linking these two important heterocycles, which can then undergo further modifications. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Strategies for Fluorinated Pyridines and Phenols

Nucleophilic aromatic substitution (SNAr) is a powerful strategy for forming aryl-aryl or aryl-heteroaryl bonds, particularly when one of the rings is activated by electron-withdrawing groups. Highly fluorinated arenes can react with phenols, or conversely, activated pyridines can react with fluorophenols.

A notable challenge in this area is regioselectivity, especially when the nucleophile has multiple reactive sites. For example, the SNAr reaction between a pyrazolopyridine and 4-amino-2-fluorophenol (B116865) faces competition between C-O and C-N bond formation. acs.org However, literature precedents show that selective SNAr with aminophenols can be achieved. acs.org Another key transformation is the deoxyfluorination of phenols, which can proceed through aryl fluorosulfonate intermediates. These intermediates react with a nucleophilic fluoride (B91410) source, like tetramethylammonium (B1211777) fluoride (NMe₄F), to yield the corresponding aryl fluoride. acs.org This two-step, one-pot process converts readily available phenols into fluorinated aromatics without the need for transition metal catalysts. acs.org

Table 1: Examples of SNAr and Related Reactions

| Starting Material 1 | Starting Material 2 | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Activated Pyrazolopyridine | 4-Amino-2-fluorophenol | Pyrazolopyridinyl-aminophenoxy ether | Selective C-O bond formation over C-N | acs.org |

Palladium-Catalyzed Cross-Coupling Approaches for Aryl-Heteroaryl Linkages

Palladium-catalyzed cross-coupling reactions are arguably the most versatile and widely used methods for constructing biaryl systems. The Suzuki-Miyaura coupling, which pairs an organoboron compound with a halide or pseudohalide, is a cornerstone of this approach.

The synthesis of 2-(pyridyl)phenols and their derivatives is readily achieved using Suzuki conditions. researchgate.net For a molecule like this compound, a feasible Suzuki strategy would involve coupling 3-pyridylboronic acid with a suitably protected 3-bromo-2-fluorophenol (B134220) or, alternatively, 3-(dihydroxyboryl)-2-fluorophenol with 3-bromopyridine. The choice of catalyst, ligand, and base is crucial for achieving high yields. Systems like Pd(OAc)₂/PCy₃ are effective for a wide range of substrates, including aryl triflates. organic-chemistry.org The development of catalysts has expanded the scope to include less reactive aryl chlorides and even fluorides. researchgate.netresearchgate.net

Another powerful palladium-catalyzed method involves the direct arylation of phenols. This avoids the pre-functionalization required for traditional cross-coupling. For instance, the ortho-arylation of phenol esters with diaryliodonium salts can be catalyzed by Pd(OAc)₂ under mild, air-insensitive conditions. acs.org

Table 2: Palladium-Catalyzed Cross-Coupling Reaction Data

| Coupling Partners | Catalyst System | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 2-(Pivaloylamino)phenylboronic acid + Bromopyridines | Pd(PPh₃)₄, K₂CO₃ | Toluene, EtOH, H₂O, Reflux | 2-(Pyridyl)phenylamides | - | researchgate.net |

| Aryl Fluorosulfonates + Aryl Boronic Acids | Pd(OAc)₂, PPh₃, Et₃N | 1,4-dioxane/H₂O | Biaryls | Good | researchgate.net |

| Phenol Esters + Ph₂I⁺OTf⁻ | Pd(OAc)₂, HOTf | DCE, Room Temp | ortho-Arylated Phenols | 64-88% | acs.org |

Advanced Synthetic Approaches to the this compound Scaffold

To overcome the limitations of established methods, such as the need for pre-functionalized substrates, modern synthetic chemistry has focused on more direct and efficient strategies like C-H functionalization and photoredox catalysis.

Transition Metal-Catalyzed C-H Functionalization for Selective Ortho-Functionalization

Direct C-H functionalization is a highly atom-economical approach that forges C-C bonds by activating a C-H bond directly, typically with the aid of a directing group. The hydroxyl group of a phenol (or a derivative) can direct a transition metal catalyst, usually palladium, to selectively functionalize the ortho C-H bond.

An efficient palladium(II)-catalyzed direct ortho-alkenylation and acetoxylation of phenols has been developed using a 2-pyridylsulfonate directing group. nih.gov This reaction proceeds through a seven-membered cyclopalladated intermediate and offers excellent regioselectivity. nih.gov Similarly, the ortho-arylation of phenol esters with aryl iodides has been achieved, demonstrating the utility of the acyloxy group in directing C-H activation. acs.org These methods provide a powerful pathway to substituted phenols and could be adapted for the synthesis of the target molecule by using an appropriate pyridyl-based coupling partner.

Photoredox-Mediated Transformations for Fluorinated Heterocycles

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling unique transformations under mild conditions. mdpi.com This methodology is particularly well-suited for the synthesis of fluorinated compounds. nih.gov

By merging visible-light photocatalysis with transition metal catalysis (dual catalysis), challenging cross-couplings can be achieved. For example, an Ir/Cu dual catalysis system allows for the efficient synthesis of aryl(di)fluoroalkylated compounds from arylboronic acids and bromo(di)fluoromethyl radical precursors. nih.gov This approach tolerates a broad range of functional groups, including free phenols. nih.gov Another strategy involves the C4-selective arylation of pyridines using N-aminopyridinium salts. This reaction proceeds at room temperature without a metal catalyst, using a base to promote the nucleophilic addition of an electron-rich arene, such as a phenol, to the pyridine ring. researchgate.netresearchgate.net This method offers a streamlined synthesis of valuable C4-aryl pyridine derivatives. researchgate.net

Controlled Chemoselective Defluorination and Non-Defluorination Strategies

The synthesis of this compound and its analogues often requires careful control over the reactivity of the carbon-fluorine (C-F) bond. Both the retention of the fluorine atom (non-defluorination) and its selective removal (defluorination) are valuable strategies for creating diverse molecular structures.

Non-defluorination is crucial when the fluorine atom is a desired feature of the final molecule. In cross-coupling reactions like the Suzuki-Miyaura coupling, which is widely used for biaryl synthesis, preventing defluorination is a key challenge. numberanalytics.com The choice of catalyst and ligands is critical. For instance, palladium-catalyzed Suzuki reactions of fluoroarenes can be controlled to avoid C-F bond cleavage. researchgate.net Similarly, nickel-catalyzed Suzuki-Miyaura reactions have been developed for aryl fluorides, offering an alternative to palladium. nih.gov The reaction conditions, including the base and solvent, also play a significant role in preserving the C-F bond. dntb.gov.ua

Conversely, controlled chemoselective defluorination can be a powerful synthetic tool. Transition-metal-mediated C-F bond activation allows for the selective cleavage of the C-F bond and the introduction of other functional groups. researchgate.net This approach can be used to synthesize a variety of analogues from a common fluorinated precursor. For example, a tandem defluorination-coupling-aromatization sequence has been used to synthesize N-aryl-2,2′-biindoles from fluoroarenes. acs.org

Hydrodefluorination, the replacement of a fluorine atom with a hydrogen atom, is another important defluorination strategy. This can be achieved through various catalytic methods, providing access to non-fluorinated or partially fluorinated analogues. researchgate.net

The following table summarizes strategies for controlled defluorination and non-defluorination in the synthesis of fluorinated biaryls.

| Strategy | Catalyst/Reagents | Key Feature | Outcome |

| Non-Defluorination Suzuki Coupling | Pd(OAc)₂ / Ligand | Ligand choice prevents C-F activation | Retention of C-F bond researchgate.net |

| Non-Defluorination Suzuki Coupling | Ni(0) catalyst / Ligand | Alternative to palladium for C-F retention | Retention of C-F bond nih.gov |

| Chemoselective Defluorination | Transition Metal Catalyst | Selective C-F bond activation | Functionalization at the fluorine position researchgate.net |

| Hydrodefluorination | Catalyst / H₂ source | Replacement of fluorine with hydrogen | Synthesis of non-fluorinated analogues researchgate.net |

Derivatization Strategies of the this compound Core

The this compound scaffold presents multiple opportunities for chemical modification, enabling the exploration of structure-activity relationships. The primary sites for derivatization include the phenolic hydroxyl group, the pyridine nitrogen, and the aromatic rings.

The phenolic hydroxyl group is a versatile handle for introducing diverse functionalities. nih.govwikipedia.org Its acidity allows for a range of reactions. wikipedia.org

Etherification and Esterification: The phenolic hydroxyl can be converted to ethers or esters through standard synthetic methods. wikipedia.org For example, methylation of phenolic hydroxyl groups in lignin (B12514952) has been shown to affect the properties of the resulting nanoparticles. researchgate.net The interaction of the phenolic hydroxyl with the benzene (B151609) ring can also influence pyrolysis outcomes. researchgate.net

Nucleophilic Substitution: The phenolic hydroxyl group of tyrosine has been shown to undergo facile chemical modification by polyhalogenated quinones under physiological conditions. nih.gov

The nitrogen atom in the pyridine ring is a key site for functionalization, as pyridine motifs are common in pharmaceuticals. acs.orgdigitellinc.comresearchgate.net

N-Oxidation and N-Alkylation: The pyridine nitrogen can be oxidized to an N-oxide or alkylated to form pyridinium (B92312) salts.

C-H Functionalization: Direct functionalization of the pyridine C-H bonds is a topic of ongoing research, with methods being developed for selective substitution at various positions. acs.orgdigitellinc.comacs.orgslideshare.net For example, 4-selective functionalization of pyridine has been achieved using a strong base with low Lewis acidity. digitellinc.com Photochemical methods have also been developed for the radical functionalization of pyridines. acs.org

Substituents can be introduced onto both the phenolic and pyridine rings, with their placement influenced by the existing groups. lumenlearning.comlibretexts.orglibretexts.org

Electrophilic Aromatic Substitution: The reactivity of the aromatic ring to electrophilic substitution is affected by the existing substituents. libretexts.orglibretexts.org Electron-donating groups activate the ring, while electron-withdrawing groups deactivate it. lumenlearning.comlibretexts.org The position of substitution is also directed by the existing groups. lumenlearning.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for introducing new carbon-carbon bonds to the aromatic rings. acs.org These reactions have been used to synthesize a variety of pyridine-bridged analogues of combretastatin-A4. acs.org

The following table provides examples of derivatization reactions for the this compound core.

| Reaction Type | Reagents | Functional Group Modified | Product Type |

| Etherification | Alkyl halide, Base | Phenolic Hydroxyl | Ether |

| Esterification | Acyl halide, Base | Phenolic Hydroxyl | Ester |

| N-Oxidation | Oxidizing Agent (e.g., m-CPBA) | Pyridine Nitrogen | Pyridine-N-oxide |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aromatic Ring C-H or C-Halogen | Biaryl |

Computational and Theoretical Investigations of 2 Fluoro 3 Pyridin 3 Yl Phenol

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules. By approximating the complex many-electron problem to one involving the electron density, DFT provides a computationally efficient yet accurate method for studying molecular systems. For 2-Fluoro-3-(pyridin-3-yl)phenol, DFT calculations offer valuable insights into its geometry, electronic structure, spectroscopic behavior, and reactivity.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible.

Studies have shown that the optimized geometry of similar phenol (B47542) derivatives, calculated using methods like B3LYP with a 6-311++G(d,p) basis set, are in good agreement with experimental data where available. researchgate.netresearchgate.net In related fluorinated phenol compounds, the planarity of the aromatic rings is a key feature. nih.gov For instance, in a similar molecule, the benzene (B151609) and pyridine (B92270) rings are nearly coplanar, with a very small dihedral angle between them. nih.gov This planarity is often stabilized by intramolecular hydrogen bonds. nih.gov

Conformational analysis, a broader exploration of the potential energy surface, seeks to identify all stable conformers (rotational isomers) and the energy barriers between them. For molecules with rotatable bonds, such as the one connecting the phenol and pyridine rings in this compound, multiple conformers may exist. The relative energies of these conformers, determined by DFT calculations, indicate their population at a given temperature. In some substituted acetophenone (B1666503) derivatives, a specific conformation (s-trans) is found to be exclusively preferred, a preference that is consistent with DFT calculations. nih.gov

Table 1: Selected Optimized Geometrical Parameters for a Related Fluorinated Pyridine Schiff Base No direct experimental or calculated data was found for this compound. The following table presents data for a structurally similar compound, (E)-2-{[(2-aminopyridin-3-yl)imino]-methyl}-4,6-di-tert-butyl-phenol, to provide context.

| Parameter | Bond Length (Å) |

| OH···N distance | 1.772 |

Data sourced from DFT calculations on a related pyridine Schiff base. nih.gov

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The electronic structure of a molecule is described by its molecular orbitals, which are mathematical functions that describe the wave-like behavior of electrons. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals that primarily participate in chemical reactions. ijaemr.com

The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). ijaemr.com The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a crucial parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and optical properties. ijaemr.comlibretexts.org A small HOMO-LUMO gap generally indicates higher reactivity and a greater ease of electronic excitation. ijaemr.com

DFT calculations are widely used to determine the energies of the HOMO and LUMO and thus the energy gap. For example, in a study of various phenol derivatives, the HOMO-LUMO gap was calculated to understand their reactivity. ijaemr.com In other related push-pull purine (B94841) systems, the HOMO and LUMO energy levels were shown to be tunable by altering substituents, which in turn affects their electronic and optical properties. nih.gov

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Related Compound No direct calculated data was found for this compound. The following table presents data for a related compound to provide context.

| Molecular Orbital | Energy (eV) |

| HOMO | -0.24005 |

| LUMO | -0.02421 |

| HOMO-LUMO Gap | 0.21584 |

Data represents B3LYP calculated values for phenol. ijaemr.com

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules and predict their spectroscopic properties, such as UV-Vis absorption spectra. researchgate.netyoutube.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the absorption spectrum, providing information about the wavelengths of maximum absorption (λmax) and the intensities of these transitions.

This theoretical approach has been successfully applied to a wide range of organic molecules, including those with similar structural motifs to this compound. For instance, TD-DFT calculations have been used to predict the spectroscopic properties of fluorescent probes and to understand the solvatochromic effects in other complex molecules. researchgate.net The accuracy of TD-DFT predictions allows for the interpretation of experimental spectra and can guide the design of new molecules with specific optical properties. nih.gov

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to analyze the electron density of a molecule in terms of localized bonds and lone pairs. mpg.de It provides a quantitative description of the Lewis-like chemical bonding structure and allows for the investigation of intramolecular interactions, such as hyperconjugation and charge transfer. mpg.dewisc.edu

Chemical Reactivity Descriptors

DFT calculations can be used to compute a variety of chemical reactivity descriptors that provide quantitative measures of a molecule's reactivity. These descriptors are derived from the energies of the frontier molecular orbitals and include:

Chemical Potential (μ): Related to the escaping tendency of electrons from the molecule.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the dynamics, conformational changes, and intermolecular interactions over time. nih.govnih.gov

While no specific MD simulation studies on this compound were found, this technique has been applied to a wide range of related systems. For example, MD simulations have been used to investigate the adsorption and bonding mechanisms of pyridine derivatives on metal surfaces, revealing details about their orientation and interaction energies. mdpi.com In other studies, MD simulations have been employed to understand the behavior of small molecules in solution or within crystalline structures, providing insights into their dynamics and intermolecular forces. nih.govarxiv.org For this compound, MD simulations could be used to study its behavior in different solvent environments, its interactions with biological macromolecules, or its aggregation properties.

Conformational Dynamics of this compound in Solvents

The conformational flexibility of this compound, primarily defined by the dihedral angle between the phenol and pyridine rings, is crucial for its interactions in a solution phase. Computational methods, such as Density Functional Theory (DFT), are employed to investigate how different solvents influence the molecule's preferred shape. nih.govnih.gov

| Solvent | Dielectric Constant (ε) | Predicted Dihedral Angle (°) | Conformational Preference |

|---|---|---|---|

| Chloroform-d | 4.8 | ~45° | Moderately Twisted |

| Acetone-d6 | 21 | ~50° | More Twisted |

| DMSO-d6 | 47 | ~55° | Significantly Twisted |

Interaction with Biological Membranes and Solvation Effects

The passage of this compound through biological membranes is a complex process governed by its solvation properties and direct interactions with lipid molecules. Computational simulations, including molecular dynamics (MD), can model these interactions to predict permeability and behavior within a lipid bilayer. nih.govmdpi.com

The molecule possesses both a lipophilic part (the aromatic rings) and hydrophilic parts (the hydroxyl group and pyridine nitrogen), making it amphipathic. The fluorine atom increases lipophilicity, which can enhance membrane permeability. nih.gov Studies on similar polyphenol structures show they can penetrate lipid bilayers, with their location and orientation stabilized by hydrogen bonds between their hydroxyl groups and the phosphate (B84403) or carbonyl groups of the lipid headgroups. nih.gov

For this compound, it is hypothesized that the molecule will preferentially bind to the lipid interface, with the hydroxyl group oriented towards the aqueous phase or interacting with the polar headgroups. nih.gov The fluorinated phenyl ring would likely penetrate the more hydrophobic acyl chain region of the membrane. nih.gov The energy barrier to cross the membrane core depends on the cost of desolvating the polar groups. nih.gov MD simulations on related probes have been used to determine the effect of such molecules on membrane properties, like thickness and area per lipid, providing a detailed picture of the perturbation caused by the molecule's insertion. mdpi.com

Solid-State Computational Studies

In the solid state, the arrangement of molecules is determined by a delicate balance of intermolecular forces. Computational analyses of the crystal structure provide a quantitative understanding of these interactions.

Hirshfeld Surface Analysis for Intermolecular Contacts

For a molecule like this compound, the key interactions expected are:

O–H···N Hydrogen Bonds: Strong interactions where the phenolic hydroxyl group donates a hydrogen to the nitrogen atom of a neighboring pyridine ring.

C–H···O and C–H···F Contacts: Weaker hydrogen bonds involving carbon-bound hydrogens.

H···H Contacts: These typically account for the largest percentage of the surface area due to the abundance of hydrogen atoms on the molecular periphery. nih.gov

π–π Stacking: Interactions between the aromatic rings of adjacent molecules.

| Contact Type | Predicted Contribution (%) | Description |

|---|---|---|

| H···H | ~45% | Van der Waals contacts between hydrogen atoms. |

| C···H / H···C | ~25% | Contacts between aromatic carbon and hydrogen atoms. |

| O···H / H···O | ~15% | Primarily represents O-H···N hydrogen bonds. |

| F···H / H···F | ~8% | Weak hydrogen bonds involving the fluorine atom. |

| Other (C···C, N···H, etc.) | ~7% | Includes π-stacking and other minor contacts. |

The red spots on a d_norm map would highlight the strong O–H···N hydrogen bonds, while the shape-index plot would reveal characteristic features of π–π stacking. nih.gov

Crystal Packing Energy Calculations

Crystal packing energy, or lattice energy, is the energy released when gaseous ions or molecules come together to form a solid crystal. youtube.com Calculating this energy helps to understand the stability of the crystal structure and the relative strengths of the intermolecular forces at play. Using a supramolecular approach with quantum mechanical methods, the total interaction energy can be decomposed into its constituent physical terms: electrostatic, dispersion, repulsion, and induction. nih.gov

The lattice energy of this compound would be dominated by the electrostatic component of the strong O–H···N hydrogen bonds. The dispersion energy, arising from π–π stacking and other van der Waals forces, would also be a significant stabilizing contributor. The charge on the ions and the distance between them are the primary factors influencing lattice energy. youtube.com While not ionic, the principle holds for molecular crystals where strong dipoles and hydrogen bonds are involved.

| Energy Component | Estimated Contribution | Driving Intermolecular Force |

|---|---|---|

| Electrostatic | High | O–H···N Hydrogen Bonds, Dipole-Dipole |

| Dispersion | Medium-High | π–π Stacking, Van der Waals forces |

| Repulsion | Medium (Destabilizing) | Pauli Exclusion Principle |

| Induction | Low | Polarization Effects |

These calculations confirm that the stability and specific packing arrangement of this compound in the solid state are a result of a cooperative interplay between strong, directional hydrogen bonds and weaker, but cumulatively important, dispersion forces.

Mechanistic Chemical Biology of 2 Fluoro 3 Pyridin 3 Yl Phenol Analogues

Interaction with Biological Macromolecules

The biological effects of small molecules are often predicated on their ability to interact with and modulate the function of macromolecules such as DNA, enzymes, and receptors. This section explores the preclinical findings related to the interaction of 2-Fluoro-3-(pyridin-3-yl)phenol analogues with these critical cellular components.

DNA Binding and Cleavage Mechanisms

While specific studies on the direct interaction of this compound with DNA are not extensively documented in publicly available literature, research on structurally related fluoroquinolone compounds provides insights into potential mechanisms. Fluoroquinolones, a major class of antibacterial agents, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. researchgate.net This interaction leads to the stabilization of the enzyme-DNA complex, resulting in double-strand DNA breaks and subsequent cell death. researchgate.net The bactericidal action of these compounds is directly linked to their ability to interfere with these crucial DNA processes. researchgate.net

Enzyme Inhibition Mechanisms (e.g., Phosphodiesterases)

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). researchgate.net Inhibition of these enzymes can have profound physiological effects, making them attractive drug targets.

Analogues of this compound have been investigated for their potential as PDE inhibitors. For instance, a series of N-(pyridin-3-ylmethyl)quinoline derivatives, which share the pyridinyl moiety, have been synthesized and evaluated for their inhibitory activity against PDE5. researchgate.net One compound in this series, 8-cyclopropyl-3-(hydroxymethyl)-4-(((6-methoxypyridin-3-yl)methyl)amino)quinoline-6-carbonitrile , demonstrated a potent PDE5 inhibitory activity with an IC50 of 20 nM. researchgate.net The structure-activity relationship studies revealed that the presence of a pyridin-3-yl ring was superior for inhibitory activity compared to a pyridin-4-yl ring. researchgate.net

Another class of PDE inhibitors includes compounds with a pyrazolopyrimidinone (B8486647) core. One such inhibitor, PF-04447943 , which contains a pyrimidin-2-ylmethyl group, has shown high affinity for PDE9.

Table 1: Inhibitory Activity of Selected Pyridine-Containing Compounds against Phosphodiesterases

| Compound Name | Target PDE | IC50 (nM) |

|---|---|---|

| 8-cyclopropyl-3-(hydroxymethyl)-4-(((6-methoxypyridin-3-yl)methyl)amino)quinoline-6-carbonitrile | PDE5 | 20 |

Receptor Modulation (e.g., Metabotropic Glutamate (B1630785) Receptors)

Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability in the central nervous system. They are implicated in a variety of neurological and psychiatric disorders.

Analogues of this compound have been developed as modulators of mGluRs. For example, a potent and selective negative allosteric modulator (NAM) of mGluR2, 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]-pyridine-7-carboxamide , has been synthesized for use in positron emission tomography (PET) imaging. This compound demonstrates the potential for the fluorinated phenyl-pyridine scaffold to interact with and modulate the activity of mGluRs. The development of such ligands allows for the investigation of the role of these receptors in various disease states.

Cellular Pathway Interrogations

Beyond direct interactions with macromolecules, understanding how small molecules influence complex cellular processes is vital. This section examines the effects of this compound analogues on cellular pathways, including cell cycle progression and antimicrobial mechanisms of action.

Influence on Cellular Processes (e.g., Cell Cycle Progression)

The influence of specific this compound analogues on cell cycle progression is an area of ongoing research. However, the broader class of compounds that interact with DNA and its associated enzymes, such as fluoroquinolones, are known to induce cell cycle arrest as a consequence of DNA damage. The inhibition of topoisomerases can lead to the activation of DNA damage checkpoints, halting the cell cycle to allow for repair or, if the damage is too severe, inducing apoptosis.

Insights into Antimicrobial Action Mechanisms (e.g., against Escherichia coli)

The antimicrobial properties of compounds containing a pyridine (B92270) moiety have been the subject of numerous studies. The intrinsic resistance of bacteria like Escherichia coli is often due to factors such as the outer membrane permeability barrier and efflux pumps.

Research on proline-rich antimicrobial peptides has shown that their analogues can be effective against E. coli. For example, the substitution of proline residues with 4-fluoro-l-proline in the peptide Api137 was found to modulate its antibacterial activity. While not direct analogues of this compound, these studies highlight the potential for fluorine substitution to enhance antimicrobial efficacy.

Furthermore, hybrid molecules incorporating fluoroquinolones have been designed to overcome bacterial resistance. A hybrid of ciprofloxacin (B1669076) and a tyrosyl-tRNA synthetase inhibitor exhibited significantly greater potency against multidrug-resistant E. coli than the parent fluoroquinolone. researchgate.net This suggests that the core fluoro-pyridinyl scaffold could be a valuable component in the design of new antimicrobial agents.

A novel hybrid peptide, LENART01 , which combines dermorphin (B549996) and ranatensin (B1678805) peptides, has demonstrated superior antimicrobial activity against various E. coli strains compared to clinically available antibiotics like ciprofloxacin.

Table 2: Antimicrobial Activity of Selected Compounds against E. coli

| Compound/Analogue | Target/Mechanism | Observation |

|---|---|---|

| Fluoroquinolone Hybrids | DNA gyrase/Topoisomerase IV | Enhanced potency against resistant strains. researchgate.net |

| Api137 Analogues | 70S ribosome | Modulated antibacterial activity with fluoroproline substitutions. |

Advanced Spectroscopic Probes in Chemical Biology

Advanced spectroscopic probes are indispensable tools in chemical biology, enabling the real-time visualization and quantification of biological processes within living systems. These molecular tools are designed to exhibit changes in their spectroscopic properties, such as absorption or fluorescence, in response to specific environmental stimuli. Among these, probes that respond to changes in pH are particularly valuable, as pH is a fundamental parameter that varies significantly across different cellular compartments and is often altered in pathological states. The rational design of such probes involves incorporating pH-sensitive moieties into a fluorescent scaffold, allowing for the sensitive detection of pH fluctuations in complex biological milieu. nih.gov

pH-Responsive Probes based on Pyridinyl Scaffolds

The pyridinyl scaffold is a common and effective structural motif used in the design of pH-responsive spectroscopic probes. The nitrogen atom within the pyridine ring is a primary pH-responsive site, as it can be reversibly protonated and deprotonated, leading to significant changes in the electronic and, consequently, the spectroscopic properties of the molecule. nih.govmdpi.com This characteristic allows for the development of probes that can act as "on-off" switches for fluorescence or induce a colorimetric change in response to pH variations. nih.gov

Researchers have explored analogues of pyridinyl phenols to create functional probes for biological applications. A notable example is a water-soluble probe based on a 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole scaffold. nih.gov In this design, the pyridinyl ring serves as the key pH-sensing unit. The probe demonstrates a distinct color change from colorless to yellow and a quenching of its natural fluorescence as the pH increases from 5.5 to 6.5. nih.gov This response is attributed to the deprotonation of the pyridinyl nitrogen. The expected pKa for the nitrogen atom on the pyridinyl ring is approximately 5.5, which falls within a biologically relevant range for studying acidic organelles or tumor microenvironments. nih.govnih.gov

The design of these probes often involves a multi-step synthesis. For instance, the synthesis can involve a cyclization reaction followed by the functionalization of a hydroxyl group to introduce moieties that enhance water solubility or target specific cellular compartments. nih.gov The resulting amphiphilic nature, with a charged side chain and an aromatic core, promotes solubility in both aqueous and non-aqueous environments, which is crucial for delivery into intracellular compartments. nih.gov

The spectroscopic behavior of these pyridinyl-based probes is highly dependent on the protonation state of the pyridine nitrogen. The table below summarizes the pH-dependent spectroscopic properties of a representative 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole analogue.

| Property | Acidic Conditions (pH < 5.5) | Basic Conditions (pH > 6.5) |

| Protonation State | Pyridinyl nitrogen is protonated | Pyridinyl nitrogen is deprotonated |

| Appearance | Colorless | Yellow |

| Fluorescence | Emissive | Quenched |

| pKa (Pyridinyl Ring) | ~5.5 | ~5.5 |

This data is based on the behavior of a 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole analogue as described in the literature. nih.gov

The development of such probes showcases a structure-organelle-relationship (SOR) framework, where modifications to a central scaffold can result in differential fluorescence and pKa values, enabling the targeted imaging of various cellular organelles like lysosomes and mitochondria. nih.gov The versatility of the pyridinyl scaffold, combined with the ability to fine-tune its properties through synthetic modifications, makes it a cornerstone in the development of advanced, pH-responsive spectroscopic probes for chemical biology research. nih.govnih.gov

Future Directions and Research Opportunities

Design and Synthesis of Advanced 2-Fluoro-3-(pyridin-3-yl)phenol Derivatives

The core structure of this compound provides a fertile ground for the design and synthesis of advanced derivatives with tailored properties. Future research in this area will likely focus on strategic modifications of the parent molecule to enhance its biological activity, selectivity, and pharmacokinetic profile.

Key synthetic strategies that could be employed include:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for introducing a wide variety of substituents onto the pyridine (B92270) and phenol (B47542) rings. acs.org For instance, the Suzuki coupling of a suitably protected boronic acid derivative of this compound with various aryl or heteroaryl halides could generate a library of novel compounds.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the phenolic ring can be a handle for SNAr reactions, allowing for the introduction of diverse functionalities. This approach is particularly useful for creating derivatives with altered electronic properties and potential new interaction sites for biological targets. acs.org

Derivatization of the Phenolic Hydroxyl Group: The hydroxyl group can be readily converted into ethers, esters, and other functional groups to modulate the compound's lipophilicity and hydrogen bonding capacity. These modifications are crucial for optimizing drug-like properties.

Modification of the Pyridine Ring: The nitrogen atom in the pyridine ring can be quaternized or oxidized to introduce new pharmacophoric features. Additionally, functionalization at other positions on the pyridine ring can be explored to fine-tune the molecule's interaction with specific targets.

The synthesis of such derivatives will enable extensive structure-activity relationship (SAR) studies, providing valuable insights into the molecular features required for desired biological effects.

Exploration of Novel Biological Targets and Therapeutic Applications

While the specific biological activities of this compound are not yet extensively documented, its structural motifs are present in compounds with known therapeutic relevance. This suggests a high potential for this molecule and its derivatives to interact with a range of biological targets.

Future research should focus on screening this compound and its derivatives against a wide array of biological targets, including:

Enzymes: Many enzyme inhibitors contain pyridinyl and phenolic substructures. For example, derivatives of similar structures have shown inhibitory activity against β-secretase (BACE-1), a key enzyme in Alzheimer's disease. acs.org

Receptors: The pyridine moiety is a common feature in ligands for various receptors, including nicotinic acetylcholine (B1216132) receptors. nih.gov

Ion Channels: The modulation of ion channel activity is a critical mechanism for many therapeutic agents. The aromatic and polar features of this compound make it a candidate for interaction with these membrane-bound proteins.

Antimicrobial Targets: The search for new antibacterial and antifungal agents is a global health priority. Pyridine derivatives have shown promise as antimicrobial agents, and this avenue should be explored for the title compound and its analogs. nih.govfrontiersin.org

Systematic screening using high-throughput methods will be instrumental in identifying novel biological targets and paving the way for new therapeutic applications.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and materials science. mdpi.com These computational tools can be powerfully applied to the design and optimization of this compound derivatives.

Key applications of AI and ML in this context include:

Predictive Modeling: ML models can be trained on existing data for similar compounds to predict the biological activity, toxicity, and physicochemical properties of newly designed derivatives. arxiv.org This allows for the in-silico screening of large virtual libraries, prioritizing the synthesis of the most promising candidates.

De Novo Design: Generative AI models can design novel molecular structures based on a set of desired properties. By providing the model with the this compound scaffold as a starting point, it can generate innovative derivatives with a high probability of success.

QSAR (Quantitative Structure-Activity Relationship) Studies: AI algorithms can build sophisticated QSAR models that identify the key molecular descriptors influencing biological activity. mdpi.com This provides a deeper understanding of the SAR and guides the rational design of more potent and selective compounds.

The use of AI and ML will significantly accelerate the discovery and development process, reducing the time and cost associated with bringing new molecules from the lab to potential applications.

Development of Novel Spectroscopic and Imaging Tools

The unique photophysical properties that can arise from the combination of a fluorophore (fluorinated phenol) and a heterocyclic system (pyridine) make this compound a promising candidate for the development of novel spectroscopic and imaging tools.

Future research could explore:

Fluorescent Probes: By attaching specific recognition moieties to the this compound core, fluorescent probes can be developed for the detection of biologically important analytes such as metal ions, reactive oxygen species, or specific enzymes.

PET Ligands: The introduction of a positron-emitting radionuclide, such as fluorine-18, into the molecule could lead to the development of novel positron emission tomography (PET) ligands for in vivo imaging of specific biological targets in the brain and other organs. nih.govamazonaws.com

Sensors: The compound could be incorporated into materials to create chemical sensors for environmental monitoring or industrial process control. The interaction of the sensor with the target analyte would induce a change in its spectroscopic properties, such as fluorescence or absorbance.

The development of such tools would have a significant impact on various fields, from biomedical research to environmental science.

Supramolecular Assemblies Involving this compound

The ability of the pyridine nitrogen to coordinate with metal ions and the hydrogen-bonding capabilities of the phenolic hydroxyl group make this compound an excellent building block for the construction of supramolecular assemblies. nih.gov

Future research in this area could focus on:

Metal-Organic Frameworks (MOFs): By reacting this compound with various metal ions, it may be possible to create novel MOFs with interesting porous structures and properties. These materials could have applications in gas storage, catalysis, and separation.

Self-Assembled Monolayers (SAMs): The compound could be used to form SAMs on various surfaces, modifying their properties for applications in electronics, biocompatible coatings, and sensor technology.

Liquid Crystals: The rigid, aromatic structure of the molecule suggests that its derivatives could exhibit liquid crystalline behavior, which is of interest for display technologies and other advanced materials.

Macrocycles and Catenanes: The use of the bis(1,2,3-triazolyl)pyridine (btp) motif, which is structurally related to the pyridinyl-phenol core, has been shown to form macrocycles and has been explored for the synthesis of catenanes. rsc.org Similar strategies could be applied to derivatives of this compound.

The exploration of the supramolecular chemistry of this compound will open up new avenues for the creation of functional materials with tailored properties.

Q & A

Q. What are the common synthetic routes for preparing 2-Fluoro-3-(pyridin-3-yl)phenol, and how can its purity be validated?

Methodological Answer: The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between fluorinated aryl halides and pyridine derivatives. For example, fluorophenol intermediates may react with pyridinyl boronic acids under palladium catalysis . Post-synthesis, purity validation requires a combination of techniques:

- HPLC : To assess chemical homogeneity.

- NMR Spectroscopy : To confirm structural integrity (e.g., distinguishing fluorine-proton coupling patterns).

- Mass Spectrometry : For molecular weight verification.

Crystallization methods, as described in related fluoropyridine structures, can further isolate high-purity crystals for X-ray diffraction studies .

Q. How can spectroscopic techniques elucidate the electronic effects of fluorine substitution in this compound?

Methodological Answer:

- ¹⁹F NMR : Detects deshielding effects due to fluorine’s electronegativity, revealing substituent positioning and electronic interactions with the pyridine ring .

- IR Spectroscopy : Identifies hydrogen bonding between the phenolic -OH and pyridine nitrogen, which is critical for stability .

- UV-Vis : Monitors π→π* transitions in the aromatic system; fluorine substitution may shift absorption maxima due to altered conjugation .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX programs address them?

Methodological Answer: Fluorine’s strong electron density and small atomic radius complicate electron density mapping. Key strategies include:

- SHELXL Refinement : Utilizes anisotropic displacement parameters to model fluorine’s thermal motion accurately .

- Twinned Data Handling : SHELXE’s robust algorithms resolve twinning in crystals with fluorinated aromatic systems, as seen in related compounds .

- Hydrogen Bond Analysis : SHELXPRO interfaces with Olex2 to visualize -OH⋯N interactions critical for crystal packing .

Example Crystallographic Parameters (Hypothetical):

| Parameter | Value (Å/°) | Source Compound Analogy |

|---|---|---|

| C-F Bond Length | 1.35 | |

| Pyridine Dihedral | 12.5° | |

| O-H⋯N Distance | 2.65 |

Q. How do contradictory data in biological activity studies of fluorinated phenols arise, and how can they be resolved?

Methodological Answer: Contradictions often stem from:

- Solubility Variability : Fluorinated compounds exhibit pH-dependent solubility, affecting bioavailability. Use standardized DMSO/PBS buffers for in vitro assays .

- Enzyme Selectivity : Fluorine’s steric effects may unpredictably inhibit non-target enzymes. Employ isoform-specific assays (e.g., cytochrome P450 profiling) .

- Metabolic Stability : LC-MS/MS tracks metabolites to distinguish parent compound effects from degradation byproducts .

Q. What strategies optimize the stability of this compound during storage and handling?

Methodological Answer:

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the phenolic -OH group .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the pyridine-fluorine bond .

- Reactive Intermediates : Quench residual acids/bases post-synthesis via neutralization (e.g., NaHCO₃ wash) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution?

Methodological Answer:

- DFT Calculations : Simulate Fukui indices to identify electrophilic centers (e.g., para to fluorine on the pyridine ring) .

- Docking Studies : Predict binding affinities with biological targets (e.g., kinases) using AutoDock Vina, accounting for fluorine’s van der Waals radius .

- Solvent Effects : COSMO-RS models assess solvation energy in polar aprotic solvents (e.g., DMF), optimizing reaction conditions .

Q. What analytical methods differentiate this compound from its structural analogs in complex mixtures?

Methodological Answer:

- LC-MS/MS : Uses fragmentation patterns (e.g., m/z 218 → 173 via loss of -OH) .

- X-ray Powder Diffraction (XRPD) : Compares experimental patterns with reference data (e.g., JCPDS) to confirm phase purity .

- TGA-DSC : Monitors thermal decomposition profiles; fluorine substitution raises decomposition temperatures by ~50°C compared to non-fluorinated analogs .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported biological activities of fluorinated pyridine derivatives?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify outliers .

- Dose-Response Curves : Replicate experiments with standardized concentrations (e.g., IC₅₀ values in µM) .

- Structural Validation : Confirm compound identity via single-crystal XRD before biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.